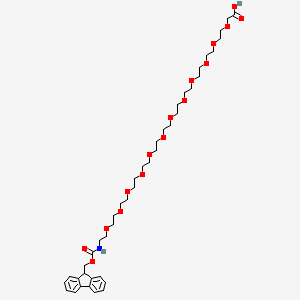
Bunitrolol hydrochloride, (R)-
概要
説明
Bunitrolol hydrochloride, ®-: is a beta-adrenergic antagonist primarily used in the treatment of coronary heart disease. It improves cardiac performance by blocking beta-adrenergic receptors, which reduces the heart’s workload and oxygen demand . This compound has a greater affinity for beta 1 adrenergic receptors compared to beta 2 receptors and also exhibits weak alpha 1 blocking activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bunitrolol hydrochloride, ®- involves the treatment of 2-hydroxybenzonitrile with epichlorohydrin and sodium hydroxide to form an epoxide intermediate. This intermediate is then reacted with tert-butylamine to yield Bunitrolol . The reaction conditions typically involve controlled temperatures and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of Bunitrolol hydrochloride, ®- often employs chemoenzymatic routes to achieve high enantiomeric purity. This involves the use of lipase-catalyzed kinetic resolution to obtain enantiopure ®-chlorohydrin, which is then used to synthesize the final product . This method is advantageous due to its efficiency and scalability for large-scale production.
化学反応の分析
Types of Reactions: Bunitrolol hydrochloride, ®- undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Bunitrolol hydrochloride, ®- into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of nucleophiles like halides or amines in the presence of a base.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Bunitrolol hydrochloride, ®-, each with distinct pharmacological properties.
科学的研究の応用
Chemistry: In chemistry, Bunitrolol hydrochloride, ®- is used as a model compound for studying beta-adrenergic antagonists. Its synthesis and reactions provide insights into the behavior of similar compounds .
Biology: In biological research, Bunitrolol hydrochloride, ®- is used to study the effects of beta-blockers on cellular processes and receptor interactions. It helps in understanding the physiological and biochemical pathways influenced by beta-adrenergic antagonists .
Medicine: Medically, Bunitrolol hydrochloride, ®- is used to treat conditions such as hypertension, myocardial infarction, and cardiac arrhythmias. Its ability to block beta-adrenergic receptors makes it effective in reducing heart rate and blood pressure .
Industry: In the pharmaceutical industry, Bunitrolol hydrochloride, ®- is used in the development of new beta-blockers and related cardiovascular drugs. Its synthesis and production methods serve as a basis for creating other therapeutic agents .
作用機序
Bunitrolol hydrochloride, ®- exerts its effects by competitively blocking beta-adrenergic receptors, particularly beta 1 receptors. This prevents the binding of endogenous catecholamines like adrenaline and noradrenaline, thereby reducing heart rate, myocardial contractility, and peripheral resistance . The compound’s weak alpha 1 blocking action also contributes to its vasodilatory effects, further aiding in the reduction of blood pressure .
類似化合物との比較
- Bucindolol
- Epanolol
- Cyanopindolol
Comparison: Bunitrolol hydrochloride, ®- is unique due to its specific beta 1 adrenergic receptor affinity and weak alpha 1 blocking activity. Compared to Bucindolol and Epanolol, Bunitrolol has a more pronounced effect on beta 1 receptors, making it particularly effective for certain cardiovascular conditions . Cyanopindolol, on the other hand, has different pharmacological properties and is used in different therapeutic contexts .
特性
IUPAC Name |
2-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H/t12-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPWESHPIMRNNM-UTONKHPSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C#N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@H](COC1=CC=CC=C1C#N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22972-95-8 | |
| Record name | Bunitrolol hydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUNITROLOL HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32TC7IYE6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL](/img/structure/B3117902.png)

![3-bromo-5-[[1-(tert-butoxycarbonyl)-2(R)-pyrrolidinyl]methoxy]pyridine](/img/structure/B3117913.png)




![6-Chloro-N,N'-dicyclopropyl-[1,3,5]triazine-2,4-diamine](/img/structure/B3117963.png)

![N-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B3117967.png)




